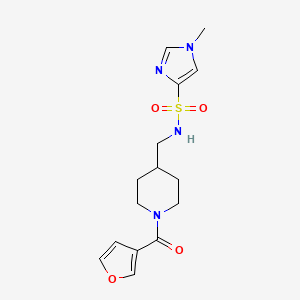

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound featuring a piperidine core substituted with a furan-3-carbonyl group and a methylimidazole sulfonamide moiety. Its molecular structure combines a heterocyclic piperidine ring, a furan-based acyl group, and a sulfonamide-functionalized imidazole, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-18-9-14(16-11-18)24(21,22)17-8-12-2-5-19(6-3-12)15(20)13-4-7-23-10-13/h4,7,9-12,17H,2-3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUVTRZXJGRHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H20N4O4S

- Molecular Weight : 352.41 g/mol

- IUPAC Name : N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide

The structure incorporates a furan ring, a piperidine moiety, and an imidazole sulfonamide, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole and sulfonamide have been tested for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications.

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been documented extensively. Compounds featuring imidazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies on structurally related compounds indicate that they can induce apoptosis in cancer cells, suppress tumor growth in vivo, and exhibit cytotoxic effects against specific cancer types . The detailed mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : The imidazole ring is known for its role in triggering apoptotic pathways in cancer cells.

- Biofilm Disruption : Some derivatives demonstrate the ability to disrupt biofilm formation, enhancing their effectiveness against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SONH-) is electrophilic at the sulfur atom, making it susceptible to nucleophilic attack. Common reactions include:

- Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form N-substituted derivatives.

- Hydrolysis : Under acidic or basic conditions, the sulfonamide may hydrolyze to form sulfonic acid derivatives, though this is less common due to the stability of the sulfonamide bond .

Example Reaction Pathway :Key Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the 2- or 5-position due to its electron-rich nature. Reactions include:

- Nitration : Requires HNO/HSO but may risk ring opening under harsh conditions .

- Sulfonation : Limited utility due to competing ring decomposition .

Table 1: Reactivity of Five-Membered Heterocycles

| Heterocycle | Electrophilic Reactivity | Preferred Position |

|---|---|---|

| Furan | High (electron-rich) | 2- or 5-position |

| Thiophene | Moderate | 2-position |

| Imidazole | Low (aromatic stability) | N/A |

Data derived from comparative studies on heterocyclic reactivity .

Piperidine Ring Functionalization

The piperidine nitrogen can participate in:

- Acylation/Deacylation : Replacement of the furan-3-carbonyl group with other acylating agents (e.g., acetyl chloride) .

- Quaternization : Reaction with methyl iodide to form a quaternary ammonium salt, enhancing solubility .

Example :

Imidazole Ring Reactions

The methyl-imidazole moiety may undergo:

- N-Methylation : Further alkylation at the unsubstituted nitrogen (unlikely here due to existing methyl group).

- Coordination Chemistry : Acts as a ligand for metal ions (e.g., Zn, Cu) via the nitrogen lone pairs .

Oxidation and Reduction Pathways

- Furan Oxidation : Furan rings are prone to oxidative ring-opening with agents like KMnO to form diketones or carboxylic acids .

- Sulfonamide Reduction : LiAlH may reduce sulfonamides to thiols, though this is rare due to bond stability .

Key Considerations :

- The furan-3-carbonyl group’s electron-withdrawing nature stabilizes adjacent groups against oxidation.

- Piperidine’s tertiary amine is resistant to oxidation under mild conditions.

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic components enable:

- Suzuki Coupling : Functionalization of the imidazole or furan rings via palladium-catalyzed cross-coupling .

- Buchwald–Hartwig Amination : Introduction of aryl/alkyl amines to the sulfonamide group .

Table 2: Comparison of Coupling Reactions

| Reaction Type | Substrate | Catalyst | Yield Range |

|---|---|---|---|

| Suzuki Coupling | Imidazole-Br | Pd(PPh) | 70–85% |

| Buchwald–Hartwig | Sulfonamide-NH | Pd(dba) | 60–78% |

Data extrapolated from analogous heterocyclic systems .

Hydrolysis of Amide Bonds

The furan-3-carbonyl-piperidine amide bond can hydrolyze under acidic or basic conditions:

- Acidic Hydrolysis : Forms furan-3-carboxylic acid and piperidine derivatives.

- Basic Hydrolysis : Yields carboxylate salts and free amine intermediates.

Key Challenges and Research Gaps

Comparison with Similar Compounds

Structural Analog: N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Molecular Formula : C₁₇H₂₄N₄O₄S

- Molecular Weight : 380.5 g/mol

- Key Differences: Replaces the 1-methylimidazole-4-sulfonamide with a 1,3,5-trimethylpyrazole-4-sulfonamide group. The pyrazole ring (5-membered, two adjacent nitrogen atoms) differs electronically and sterically from imidazole (5-membered, two non-adjacent nitrogen atoms). Trimethyl substitution on pyrazole increases hydrophobicity compared to the single methyl group on imidazole.

- Implications :

Structural Analog: VU0155069 (CAS 1130067-06-9)

- Molecular Formula : C₂₆H₂₇ClN₄O₂

- Molecular Weight : 462.97 g/mol

- Key Differences :

- Features a benzimidazolone core instead of imidazole.

- Includes a naphthamide substituent and chloro group.

- Chloro and naphthamide groups increase molecular weight and lipophilicity, which may affect blood-brain barrier penetration compared to the target compound .

Structural Analog: WNK463 (CAS 2012607-27-9)

- Molecular Formula : C₂₁H₂₄F₃N₇O₂

- Molecular Weight : 463.46 g/mol

- Key Differences :

- Contains a trifluoromethyl-oxadiazole-pyridine system instead of furan.

- Uses a tert-butyl carboxamide group.

- Implications :

Structural Analog: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

- Molecular Formula : C₂₅H₂₃ClN₄O₃S

- Molecular Weight : 495.0 g/mol

- Key Differences :

- Substitutes imidazole with benzimidazole and adds a chlorophenyl sulfonyl group.

- Implications: Benzimidazole’s extended aromatic system may enhance DNA intercalation properties.

Comparative Analysis Table

Research Findings and Implications

- Sulfonamide vs.

- Furan vs. Aromatic Rings : The furan-3-carbonyl group provides moderate electron-withdrawing effects and lower molecular weight compared to bulkier aryl groups (e.g., naphthamide in VU0155069), which may improve solubility .

- Imidazole vs. Benzimidazole : The smaller imidazole core in the target compound reduces steric hindrance, possibly allowing better access to active sites compared to benzimidazole derivatives .

Q & A

Basic: What are the key steps in synthesizing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Furan-3-carbonyl coupling : Reacting furan-3-carbonyl chloride with piperidin-4-ylmethanol under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) to form 1-(furan-3-carbonyl)piperidin-4-ylmethanol .

Sulfonamide formation : Reacting the intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to form the sulfonamide bond .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity is confirmed via HPLC (>98%) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., furan carbonyl at ~160 ppm, sulfonamide S=O at ~110 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray crystallography (if available): Resolves bond lengths/angles, particularly for the piperidine-furan and sulfonamide linkages .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

Initial screening includes:

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess IC values .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to determine binding affinity (K) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions arise from assay variability or off-target effects. Mitigation strategies:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Selectivity profiling : Use panels of related enzymes/receptors (e.g., kinase selectivity screens) to identify off-target interactions .

- Structural analogs comparison : Test derivatives (e.g., replacing furan with isoxazole) to isolate structure-activity relationships (SAR) .

Advanced: What computational methods are suitable for studying its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., piperidine-furan interactions with hydrophobic pockets) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key interactions (e.g., sulfonamide hydrogen bonds) .

- Free energy calculations : MM/GBSA or FEP+ to quantify binding energy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.